Product packaging for Ornoprostil(Cat. No.:CAS No. 70667-26-4)

Ornoprostil

Cat. No.: B1677495
CAS No.: 70667-26-4
M. Wt: 410.5 g/mol
InChI Key: BBRBUTFBTUFFBU-LHACABTQSA-N
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Description

Contextualization within Prostanoid Receptor Pharmacology Research

Prostaglandins (B1171923) are lipid compounds that exert a wide array of hormone-like effects in the body, mediated by a family of G-protein coupled receptors known as prostanoid receptors. nih.gov These receptors are integral to numerous physiological processes, including inflammation, blood pressure regulation, and gastric acid secretion. nih.govchemicalbook.com Prostanoid receptor pharmacology is a vast field dedicated to understanding how these receptors function and how they can be targeted by synthetic compounds to achieve therapeutic outcomes.

Ornoprostil's mechanism of action is rooted in its interaction with specific prostanoid receptors. cymitquimica.com As a PGE1 analogue, it primarily targets EP receptors, a subtype of prostanoid receptors. ontosight.ai Research in this area seeks to elucidate the precise binding affinities and activation profiles of compounds like this compound at different EP receptor subtypes (EP1, EP2, EP3, and EP4), as each subtype can trigger distinct downstream cellular signaling pathways. researchgate.net The study of this compound within this context contributes to a broader understanding of prostanoid receptor function and the potential for developing more selective and effective therapeutic agents.

Historical Trajectory of Synthetic Prostaglandin (B15479496) E1 Analogue Development and this compound's Emergence

The journey to develop synthetic prostaglandin analogues began with the initial discovery and isolation of prostaglandins in the 1930s and the subsequent elucidation of their structures. wikipedia.orgogmagazine.org.au The chemical synthesis of prostaglandin E2 in 1964 marked a significant milestone, paving the way for the creation of modified versions with improved stability and more specific biological activities. ogmagazine.org.au

The development of synthetic PGE1 analogues like this compound was driven by the need to overcome the rapid metabolism and short half-life of naturally occurring prostaglandins. wikipedia.org Scientists aimed to create compounds that retained the beneficial effects of PGE1, such as cytoprotection, while exhibiting enhanced chemical stability. This compound, a methyl derivative of PGE1, emerged from this line of research in Japan. nih.govncats.io Its development was part of a broader effort to synthesize various prostaglandin analogues, including Misoprostol (B33685) and Gemeprost, each with unique structural modifications designed to optimize their therapeutic profiles for different applications. ogmagazine.org.auwikipedia.orgpatsnap.com

Overview of Principal Academic Research Domains Investigating this compound

Academic research into this compound has primarily focused on its significant cytoprotective and anti-ulcer properties, particularly in the context of the gastric mucosa. ontosight.ainih.gov A substantial body of research has explored its ability to protect the stomach lining from damage induced by various agents, including ethanol (B145695) and non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Key research domains investigating this compound include:

Gastroenterology and Gastric Mucosal Protection: This is the most prominent area of this compound research. Studies have investigated its mechanisms of cytoprotection, which involve increasing the secretion of mucus and bicarbonate, thereby shielding the gastric mucosa from acid and pepsin. chemicalbook.comontosight.ai Research has also examined its effectiveness in preventing and treating gastric ulcers. ontosight.ainih.gov

Pharmacology and Receptor Binding Studies: A significant portion of research has focused on characterizing this compound's pharmacological profile. This includes determining its binding affinity and agonist activity at various prostanoid receptor subtypes to understand its mechanism of action at a molecular level. nih.gov

Inflammation and Cell Growth: Some studies have explored the effects of this compound on inflammatory processes and cell proliferation. For instance, research has shown that prostaglandins can inhibit the growth of certain cancer cell lines, and this compound's effects on cell growth have been investigated in this context. nih.gov

Table 1: Research Findings on this compound

Research Focus Key Findings
Gastric Cytoprotection This compound significantly reduces gastric mucosal damage caused by agents like ethanol. nih.gov It functions by increasing mucus and bicarbonate secretion. ontosight.ai
Receptor Interaction This compound is an agonist for prostaglandin E receptors. ncats.io Its inhibitory effects on gastric carcinoma cell growth are linked to stimulating cyclic adenosine (B11128) monophosphate (cAMP) production. nih.gov
Comparative Efficacy In some studies, this compound showed marked protection against certain types of gastric lesions, with a higher potency than other prostaglandin analogues like TY-10957 in specific models. karger.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38O6 B1677495 Ornoprostil CAS No. 70667-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3/b12-11+/t16-,18+,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBUTFBTUFFBU-LHACABTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021616
Record name Ornoprostil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70667-26-4
Record name Ornoprostil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70667-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ornoprostil [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070667264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ornoprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORNOPROSTIL
Source FDA Global Substance Registration System (GSRS)
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Molecular Mechanisms of Action of Ornoprostil

Prostanoid Receptor Binding Affinity and Selectivity Profile of Ornoprostil

While specific, quantitative data detailing the binding affinity (Ki, Kd) and selectivity profile of this compound across the entire panel of prostanoid receptors (EP1, EP2, EP3, EP4, FP, IP, DP, TP) is not extensively available in the surveyed literature, research indicates that this compound functions as a prostaglandin (B15479496) E1 receptor agonist. nucleos.com Prostaglandin E1 and E2 primarily signal through the EP receptors.

Functional studies provide insight into the relative potency of this compound compared to endogenous prostaglandins (B1171923) in specific cellular contexts. In human gastric carcinoma KATO III cells, this compound inhibited cell growth with a relative potency that was lower than that of PGE2 and PGE1 but higher than that of PGF2 alpha. marefa.org This suggests a differential interaction with the receptors mediating growth inhibition in this cell line, where EP receptors are likely involved.

Further research is required to fully delineate the precise binding affinities and selectivity of this compound for each prostanoid receptor subtype, which would provide a more comprehensive understanding of its receptor interaction profile.

Intracellular Signaling Cascades Modulated by this compound Agonism

Agonism of prostanoid receptors by this compound triggers intracellular signaling cascades mediated by their coupled G proteins. The specific downstream effects depend on the type of G protein the activated receptor is coupled to. EP receptors are known to couple to different G proteins: EP2 and EP4 receptors typically couple to Gs, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels; EP1 receptors primarily couple to Gq, resulting in increased intracellular calcium; and EP3 receptors can couple to Gs, Gi (decreasing cAMP), or Gq depending on the splice variant. wikidoc.orgnih.gov

Studies in KATO III cells have demonstrated that this compound's inhibitory effect on cell growth is accompanied by specific changes in intracellular signaling, indicative of its interaction with pathways commonly modulated by prostaglandin receptors. marefa.org

In KATO III gastric carcinoma cells, this compound was shown to increase cyclic adenosine monophosphate (cAMP) production. marefa.org This increase in cAMP levels is a direct consequence of the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. promegaconnections.complos.org The stimulation of adenylate cyclase activity by this compound was observed in the plasma membrane of KATO III cells in the presence of guanosine (B1672433) triphosphate (GTP). marefa.org This GTP-dependent activation is characteristic of signaling through Gs-coupled receptors, which activate adenylate cyclase. plos.orgyoutube.comcvphysiology.comnih.gov

The elevated intracellular cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA), which phosphorylates various downstream targets, influencing a range of cellular processes. promegaconnections.complos.org

The signaling cascade initiated by GPCRs, including prostanoid receptors, involves the activation and deactivation cycle of G proteins, which function as GTPases. epo.orgsciencesnail.com G proteins are active when bound to GTP and inactive when GTP is hydrolyzed to GDP. epo.org The intrinsic GTPase activity of the Gα subunit is often enhanced by regulator of G protein signaling (RGS) proteins and certain effectors, leading to the termination of the signal. sciencesnail.comuni.lu

In the KATO III cell study, the stimulation of adenylate cyclase activity by prostaglandins, including this compound, was followed by an enhancement of membrane guanosine triphosphatase activity. marefa.org This suggests that this compound agonism not only activates the G protein (leading to GTP binding) but also influences the rate of GTP hydrolysis, which is crucial for the timely termination of the signaling event.

The GTP-dependent stimulation of adenylate cyclase activity observed with this compound in KATO III cells strongly suggests the involvement of guanosine triphosphate-binding stimulatory proteins, specifically Gs proteins. marefa.orgplos.orgyoutube.comcvphysiology.comnih.gov Upon agonist binding, the prostanoid receptor facilitates the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ subunits and activation of adenylate cyclase. plos.orgyoutube.com

The study in KATO III cells proposed that the action of prostaglandins in inhibiting cell growth and stimulating cAMP production occurs via a GTP-dependent process, suggesting the involvement of a guanosine triphosphate-binding stimulatory protein, likely coupled to PGE2 receptors, in this specific cellular context. marefa.org This aligns with the known coupling of certain EP receptors (EP2 and EP4) to Gs proteins, which mediate the activation of adenylate cyclase and subsequent increase in cAMP. wikidoc.orgnih.gov

Regulation of Guanosine Triphosphatase (GTPase) Activity

Comparative Pharmacological Profiles of this compound with Endogenous Prostaglandins and Other Synthetic Analogues

Comparative studies highlight the distinct pharmacological profile of this compound relative to endogenous prostaglandins and other synthetic analogs. As noted in the KATO III cell study, this compound's potency in inhibiting cell growth and stimulating signaling pathways was different from that of PGE2, PGE1, and PGF2 alpha, demonstrating a varied efficacy or affinity profile in this specific assay. marefa.org The relative potency series observed was PGE2 > PGE1 > this compound > PGF2 alpha for cell growth inhibition, cAMP increase, adenylate cyclase activation, and GTPase enhancement. marefa.org

Another comparative study in rats examined the effects of this compound (a PGE1 derivative) and TY-10957 (a PGI2 derivative) on gastroduodenal lesions and secretory responses. tacir.pro this compound demonstrated potent inhibition against ethanol (B145695)/HCl-induced gastric lesions but had no effect on mepirizole-induced duodenal ulcers. tacir.pro In contrast to the PGI2 analog TY-10957, this compound did not significantly influence basal or stimulated gastric acid secretion and did not significantly affect alkaline secretion at the doses tested. tacir.pro This indicates that despite being a prostaglandin analog, this compound exhibits a distinct profile of effects on gastric function compared to both endogenous prostaglandins (in terms of relative potency in cell signaling) and other synthetic analogs acting through different prostanoid receptor subtypes (like the PGI2 analog).

Pharmacokinetic and Pharmacodynamic Research of Ornoprostil

Systemic Disposition and Bioavailability Characteristics of Ornoprostil

Information regarding the specific systemic disposition and bioavailability characteristics of this compound in humans is limited in the provided search results. One source mentions that formulating hydrophobic drugs, including this compound, with solubilizers and surfactants can improve their bioavailability upon administration google.comgoogleapis.com. This suggests that this compound may exhibit characteristics of a hydrophobic drug, where solubility can be a limiting factor for absorption and systemic exposure. Another study involving co-administration of this compound with indomethacin (B1671933) in human subjects did not show a significant change in intestinal permeability compared to controls, while indomethacin alone increased it nih.gov. This indicates that this compound did not negatively impact intestinal barrier function in this context.

While direct data on this compound's bioavailability is scarce, the general principles of prostaglandin (B15479496) pharmacokinetics suggest rapid metabolism and short half-lives for native prostaglandins (B1171923) clinicalpub.com. Analogs, such as this compound (a methyl derivative of PGE1), are synthesized to have slower inactivation rates ncats.ioclinicalpub.com.

Biotransformation Pathways and Pharmacologically Active Metabolites Research

Detailed biotransformation pathways and specific pharmacologically active metabolites of this compound are not explicitly described in the provided search results. However, as a synthetic analog of PGE1, it is likely that this compound undergoes metabolic transformations similar to those of native prostaglandins, albeit potentially at a slower rate due to its modified structure ncats.ioclinicalpub.com.

Native prostaglandins are rapidly metabolized, with metabolites such as 15-keto PG and 13,14 dihydro 15-keto PG appearing quickly in circulation upon intravenous infusion of PGE1 annualreviews.org. Metabolic clearance of prostaglandins generally involves a two-step process: selective uptake across the plasma membrane followed by nonselective oxidation inside the cell annualreviews.org. While the enzymes involved in this compound's metabolism are not specified, prostaglandin metabolism is known to involve enzymes like prostaglandin endoperoxide H synthases (PGHS), also known as cyclooxygenases (COX) clinicalpub.comannualreviews.org. This compound is listed as a prostaglandin E1 receptor agonist ncats.io.

Transporter-Mediated Uptake and Efflux Mechanisms of this compound

Membrane transporters play a critical role in the absorption, distribution, and elimination of drugs and endogenous substances scielo.br. Organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) are important families of transporters involved in the hepatic uptake and efflux of various compounds scielo.brsolvobiotech.com.

Research indicates that this compound can influence the expression of hepatic transporters. In rats with indomethacin-induced intestinal injury, this compound was found to recover the gene expression of Oatp1a1, Oatp1b2, and Mrp2, which were down-regulated due to the injury scielo.brnih.govscielo.brresearchgate.net. While this compound restored the mRNA expression of these transporters, its effect on protein expression varied, recovering Mrp2 protein expression but having no effect on Oatp1a1 and Oatp1b2 proteins nih.gov.

Functional Roles of Organic Anion Transporting Polypeptides (OATPs) in this compound Pharmacokinetics

OATPs are membrane transporters that mediate the uptake of a wide range of substrates, including organic anions, into cells scielo.brnih.gov. OATP1A1 and OATP1B2 (rodent orthologs of human OATP1A2 and OATP1B1/OATP1B3, respectively) are expressed in the liver and play a role in hepatic uptake scielo.brnih.govd-nb.info.

While the provided information does not explicitly state that this compound is a substrate for OATPs, its ability to restore the expression of Oatp1a1 and Oatp1b2 mRNA in injured states suggests a potential interaction or regulatory role related to these transporters scielo.brnih.govscielo.brresearchgate.net. OATPs are known to transport prostaglandins and their metabolites annualreviews.org. For example, OATP1A/1B transporters restrict the systemic exposure of some drugs by mediating hepatic uptake scielo.br.

Influence of this compound on Hepatic Transporter Gene and Protein Expression (e.g., Oatp1a1, Oatp1b2, Mrp2)

Studies in rats with indomethacin-induced intestinal injury have demonstrated that this compound can significantly impact the expression of hepatic transporters at both the gene (mRNA) and protein levels scielo.brnih.govscielo.brresearchgate.net.

Data from these studies show that indomethacin treatment led to a decrease in the mRNA expression of Oatp1a1, Oatp1b2, and Mrp2 nih.gov. This compound administration was able to reverse this down-regulation, restoring the mRNA levels of these transporters scielo.brnih.govscielo.brresearchgate.net.

The effects on protein expression were more selective. This compound recovered the protein expression of Mrp2 but did not have an effect on the protein expression of Oatp1a1 and Oatp1b2 nih.gov. Mrp2 (multidrug resistance-associated protein 2) is an efflux transporter located on the apical membrane of hepatocytes, facilitating the elimination of organic anions into bile solvobiotech.com.

The following table summarizes the observed effects of this compound on hepatic transporter expression in indomethacin-treated rats:

TransportermRNA Expression (vs. IDM)Protein Expression (vs. IDM)Source
Oatp1a1RecoveredNo effect nih.gov
Oatp1b2RecoveredNo effect nih.gov
Mrp2RecoveredRecovered nih.gov

This differential effect on gene and protein expression suggests complex regulatory mechanisms influenced by this compound in the context of intestinal injury.

Nuclear Receptor Regulation in this compound Pharmacodynamics

Nuclear receptors are a class of intracellular transcription factors that regulate gene expression in response to various ligands, including steroids, thyroid hormones, and lipid metabolites indigobiosciences.comnih.govwikipedia.org. They play crucial roles in metabolism, development, and inflammation nih.gov.

In the context of indomethacin-induced intestinal injury in rats, which led to the down-regulation of hepatic transporters, it was observed that the expression of hepatic nuclear receptors that regulate these transporters was also decreased by indomethacin nih.gov. This compound's ability to recover the gene expression of Oatp1a1, Oatp1b2, and Mrp2 suggests a potential involvement in modulating nuclear receptor activity or downstream signaling pathways that influence transporter gene transcription nih.gov.

While the specific nuclear receptors involved and the direct mechanism by which this compound might influence them are not detailed in the provided text, the correlation between decreased nuclear receptor expression and down-regulated transporters in the injured state, and this compound's effect on transporter expression, points towards a link between this compound, nuclear receptors, and the regulation of hepatic transporters nih.gov. Nuclear receptors can act as repressors or activators of transcription and bind to DNA to regulate gene expression wikipedia.orguniprot.org.

Correlation of this compound's Pharmacodynamic Effects with Cellular and Molecular Responses

Pharmacodynamics is the study of the biochemical, physiological, and molecular effects of drugs on the body mhmedical.commsdmanuals.comnih.govwikipedia.org. This compound, as a prostaglandin E1 analog and receptor agonist ncats.ionih.gov, exerts its pharmacodynamic effects by interacting with cellular components, likely prostaglandin E1 receptors, to elicit cellular responses ncats.iomhmedical.comnih.gov.

Studies on the human gastric carcinoma cell line KATO III investigated the effects of various prostaglandins, including this compound, on cell growth nih.gov. This compound inhibited the growth of KATO III cells, albeit with lower potency compared to PGE2 and PGE1 nih.gov. This inhibition was correlated with an increase in cyclic adenosine (B11128) monophosphate (cAMP) production nih.gov. Further research showed that these prostaglandins stimulated adenylate cyclase activity in the plasma membrane of KATO III cells, leading to enhanced membrane guanosine (B1672433) triphosphatase activity nih.gov. The relative potencies of the prostaglandins for inhibiting cell growth, increasing cAMP levels, activating adenylate cyclase, and enhancing guanosine triphosphatase activity were comparable, suggesting that the inhibition of cell growth is mediated through a cAMP-dependent pathway involving a G protein-coupled receptor, likely a PGE2 receptor nih.gov.

While this study focuses on a cancer cell line, it provides insight into the cellular and molecular mechanisms through which this compound can exert effects, specifically via the modulation of the adenylate cyclase/cAMP pathway. Prostaglandins are known to have diverse biological actions and interact with specific receptors clinicalpub.com. The pharmacodynamic effects of drugs often result from their interaction with macromolecular components, altering the rate or magnitude of intrinsic cellular responses mhmedical.com.

Another observed pharmacodynamic effect of this compound is its protective effect on gastric mucosa against damage induced by ethanol (B145695) in human subjects nih.gov. Endoscopic evaluation showed significantly less gross mucosal damage, hyperemia, and hemorrhage in subjects pre-treated with this compound nih.gov. However, this compound did not prevent the disruption of surface epithelial cells nih.gov. This cytoprotective effect suggests cellular-level interactions that mitigate the damaging effects of ethanol, potentially through mechanisms involving increased mucosal blood flow, bicarbonate secretion, or mucus production, which are known effects of prostaglandins, although the specific molecular responses for this compound's cytoprotection are not fully elucidated in the provided text.

Furthermore, in the context of indomethacin-induced intestinal injury, this compound's ability to restore the expression of hepatic transporters (Oatp1a1, Oatp1b2, Mrp2) at the mRNA level and Mrp2 at the protein level represents a molecular response to this compound administration in this pathological state nih.gov. This suggests that this compound can influence gene and protein expression related to drug transport and disposition, which in turn can impact the pharmacokinetics and potentially the pharmacodynamics of co-administered or endogenous substances.

Preclinical Research Applications and Mechanistic Investigations of Ornoprostil

Gastrointestinal System Protective and Therapeutic Mechanisms

Ornoprostil demonstrates notable protective and therapeutic properties within the gastrointestinal system. Its mechanisms of action include enhancing the stomach's natural defenses, promoting the healing of ulcers, and counteracting the damaging effects of certain medications.

This compound-Induced Gastric Cytoprotection Mechanisms

The term "cytoprotection" refers to the ability of a substance to protect cells from damage through mechanisms other than neutralizing or inhibiting gastric acid. ijpp.com this compound, a prostaglandin (B15479496) E1 analog, exerts its cytoprotective effects on the gastric mucosa through several key mechanisms. ontosight.aimedkoo.comdntb.gov.uaphysiology.org A primary action is the stimulation of mucus and bicarbonate secretion. ontosight.aiteachmephysiology.com This creates a protective barrier that shields the stomach lining from the corrosive effects of acid and pepsin. ontosight.aiteachmephysiology.com

In a study involving healthy human volunteers, this compound demonstrated a significant protective effect against gastric mucosal damage induced by 70% ethanol (B145695). nih.gov Endoscopic evaluation revealed significantly less gross mucosal damage, hyperemia, and hemorrhage in subjects pretreated with this compound compared to a placebo. nih.gov However, scanning electron microscopy showed that this compound did not prevent the disruption of the surface epithelial cells. nih.gov This suggests that while it bolsters the mucosal defense, it may not entirely prevent initial cellular injury from potent damaging agents. The key to acute mucosal protection is the preservation of vascular integrity, which maintains blood flow, while chronic protection involves stimulating bicarbonate and mucus secretion and promoting cell proliferation. nih.gov

Role in Healing and Prevention of Gastric Ulcers: Insights from Preclinical Models (e.g., Acetic Acid-Induced Ulcers)

The acetic acid-induced ulcer model in rats is a widely used and clinically relevant model for studying chronic gastric ulcers due to its pathological similarities to human ulcers. researchgate.netkoreamed.orgplos.org Research using this model has provided valuable insights into the therapeutic potential of this compound.

Studies have shown that prostaglandin analogs, like this compound, significantly enhance the healing of acetic acid-induced ulcers. researchgate.net The healing process of these ulcers can be delayed by factors that reduce endogenous prostaglandins (B1171923), such as the administration of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net this compound has been shown to reverse the negative effects of NSAIDs on ulcer healing, highlighting its role in promoting tissue repair. researchgate.netnih.gov

In one study, the administration of indomethacin (B1671933), an NSAID, during the initial healing period of acetic acid-induced ulcers in rats led to a significantly higher rate of ulcer recurrence. nih.gov This was associated with persistent infiltration of polymorphonuclear cells. nih.gov Co-administration of this compound with indomethacin reversed these effects, suggesting that this compound's ability to counteract the prostaglandin-depleting effects of NSAIDs is crucial for proper ulcer healing and prevention of recurrence. nih.gov

Attenuation of Non-Steroidal Anti-Inflammatory Drug (NSAID)-Induced Gastrointestinal Injury by this compound

NSAIDs, such as indomethacin and naproxen, are widely used for their anti-inflammatory and analgesic properties. www.nhs.uktheindependentpharmacy.co.ukdrugs.comnih.gov However, their use is associated with a risk of gastrointestinal injury, including the formation of ulcers and bleeding. www.nhs.uktheindependentpharmacy.co.ukdrugs.comnih.govdrugs.comdrugs.comnih.gov This damage is largely attributed to the inhibition of prostaglandin synthesis, which is vital for maintaining the integrity of the gastric mucosa. nih.govnih.gov

This compound has been investigated for its ability to mitigate NSAID-induced gastrointestinal damage. ontosight.aiualberta.ca By acting as a prostaglandin E1 analog, this compound can supplement the depleted levels of protective prostaglandins in the presence of NSAIDs. ontosight.ai This helps to maintain the mucosal barrier and protect against injury.

In a study where indomethacin was administered to rats, it caused significant gastric mucosal damage. nih.gov When this compound was given concurrently with indomethacin, it reversed the detrimental effects, including increased polymorphonuclear cell infiltration and a higher rate of ulcer recurrence. nih.gov This demonstrates this compound's capacity to counteract the mechanisms of NSAID-induced gastric injury. While strategies to prevent NSAID-induced damage exist, such as co-therapy with proton pump inhibitors or misoprostol (B33685), this compound represents another prostaglandin analog with protective potential. nih.govgutnliver.orgmdpi.com

Mechanisms of this compound's Modulatory Effects on Human Gastric Carcinoma Cell Proliferation (e.g., KATO III Cell Line)

The KATO III cell line, derived from a human gastric carcinoma, is a valuable in vitro model for studying the pathobiology of gastric cancer. cytion.comebiohippo.com Research has explored the effects of various prostaglandins on the growth of these cancer cells.

Studies have shown that prostaglandins, including this compound, can inhibit the proliferation of KATO III cells. nih.gov The inhibitory potency of different prostaglandins was found to be in the order of PGE2 > PGE1 > this compound > PGF2α. nih.gov This inhibition of cell growth is associated with an increase in the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Further investigation into the mechanism revealed that these prostaglandins stimulate adenylate cyclase activity in the plasma membrane of KATO III cells in a GTP-dependent manner, which in turn enhances membrane guanosine (B1672433) triphosphatase activity. nih.gov The potency of these prostaglandins in increasing cAMP levels and activating these enzymes correlated with their ability to inhibit cell growth. nih.gov Additionally, agents that directly increase cAMP levels, such as forskolin (B1673556) and dibutyryl cAMP, also inhibited KATO III cell proliferation. nih.gov These findings suggest that this compound and other prostaglandins modulate gastric carcinoma cell growth by stimulating cAMP production through a process involving G-protein coupled receptors. nih.gov

Table 1: Effect of Prostaglandins on KATO III Cell Growth

ProstaglandinRelative Potency of Growth Inhibition
PGE2++++
PGE1+++
This compound++
PGF2α+
Data based on a study investigating the effects of various prostaglandins on the growth of the human gastric carcinoma cell line KATO III. nih.gov

Reproductive System Pharmacological Interventions

Beyond its gastrointestinal applications, this compound also exhibits pharmacological activity in the reproductive system, primarily due to its effects on smooth muscle.

Elucidation of this compound-Induced Uterine Smooth Muscle Contraction Mechanisms

This compound, as a synthetic prostaglandin analog, is known to induce uterine contractions. cymitquimica.com This action is characteristic of prostaglandins, which play a significant role in various reproductive processes, including labor. cymitquimica.com The mechanism of action involves binding to specific prostaglandin receptors on uterine smooth muscle cells. cymitquimica.com This binding initiates a signaling cascade that leads to increased uterine tone and contractions. cymitquimica.com

While the specific receptor subtype interactions for this compound are not as extensively detailed in the provided context as for other prostaglandins like misoprostol, the general mechanism is understood to be similar. Misoprostol, another prostaglandin E1 analog, binds to myometrial cells, causing strong contractions that can lead to the expulsion of tissue. wikipedia.org It also promotes cervical ripening by causing softening and dilation of the cervix. wikipedia.org It is plausible that this compound shares a similar mechanism of action, influencing uterine smooth muscle activity through prostaglandin receptor modulation. cymitquimica.com

Contributions of this compound to Cervical Ripening Processes

This compound, a synthetic analog of prostaglandin E1 (PGE1), has been a subject of preclinical investigation for its role in cervical ripening, a crucial physiological process for successful labor and delivery. cymitquimica.com The cervix, a structure rich in connective tissue, must undergo significant remodeling—softening, thinning (effacement), and dilating—to allow for fetal passage. scielo.brmedscape.com Prostaglandins are key local mediators of this transformation. creogsovercoffee.com

The mechanism of action for this compound in cervical ripening involves its binding to specific prostaglandin receptors in the cervix and uterus. cymitquimica.com This interaction initiates a cascade of biochemical events that mimic the natural ripening process. scielo.br Research indicates that cervical ripening involves several key changes:

Collagen Remodeling : The primary structural component of the cervix is collagen. Ripening involves the breakdown and rearrangement of tightly packed collagen fibers. Prostaglandins, including analogues like this compound, are understood to stimulate the activity of enzymes such as collagenase, which degrades collagen cross-links. scielo.brmedscape.com

Glycosaminoglycan Alteration : An increase in the concentration of glycosaminoglycans, particularly hyaluronic acid, occurs during ripening. This change increases the water content of the cervical tissue, leading to softening. scielo.brmedscape.com

Inflammatory Mediators : The process of cervical ripening is associated with an inflammatory-like state, characterized by the infiltration of leukocytes and the release of cytokines like Interleukin-1β (IL-1β) and Interleukin-8 (IL-8). scielo.brmedscape.com Prostaglandins play a central role in modulating this localized inflammatory response.

Preclinical studies focus on how this compound contributes to these changes, effectively preparing the cervix for labor. Its action is primarily localized, inducing changes directly at the site of application, which is a key characteristic of prostaglandins used for this purpose. creogsovercoffee.com

Immunomodulatory and Anti-Inflammatory Research Insights for this compound

Prostaglandins are well-established as significant modulators of the immune system and inflammatory processes. nih.gov As a PGE1 analogue, this compound has been investigated for these properties, revealing potential applications beyond its gynecological uses. ontosight.aiclinicalpub.com

Impact of this compound on Pro-Inflammatory Cytokine Secretion Pathways (e.g., TNF-α, IL-17)

Research has explored this compound's ability to counteract inflammatory processes by modulating the secretion of key pro-inflammatory cytokines. Cytokines are signaling proteins that drive inflammation; Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17) are potent examples involved in numerous inflammatory diseases. wikipedia.org

Studies have shown that this compound can reverse the effects of cytotoxic factors, which include pro-inflammatory cytokines like IL-1β and TNF-α. karger.com The mechanism often involves increasing intracellular cyclic AMP (cAMP), which can inhibit the production of these inflammatory mediators. nih.gov For instance, research on the broader class of prostaglandins (specifically PGE2 and prostacyclin) demonstrates a rapid inhibition of TNF-α gene transcription in macrophages. nih.gov This suggests that a primary anti-inflammatory action of this compound is to suppress the synthesis and release of these key inflammatory molecules at a transcriptional level.

Investigations into this compound's Potential Immunosuppressive Mechanisms

Beyond general anti-inflammatory effects, research points towards specific immunosuppressive mechanisms of this compound and related prostaglandins. Immunosuppression is the reduction of the activation or efficacy of the immune system, a crucial process for maintaining immune tolerance and preventing autoimmune responses. nih.gov

The immunosuppressive potential of this compound can be understood through several mechanisms common to regulatory cells and prostaglandin action:

Inhibition of T-cell Function : Prostaglandins can suppress the activation and proliferation of effector T-cells, which are central to the adaptive immune response. nih.gov

Promotion of Regulatory Cells : Some studies suggest that prostaglandins can promote the activity of regulatory T-cells (Tregs), which actively suppress immune responses. nih.gov

Modulation of Antigen-Presenting Cells : The function of antigen-presenting cells like dendritic cells can be altered, leading to a more tolerant or less stimulatory immune environment.

These mechanisms highlight how this compound could be explored in preclinical models of diseases characterized by excessive immune activation. nih.gov

Exploratory Studies in Other Pathological Conditions Potentially Influenced by this compound or Prostaglandin E1 Analogues (e.g., Cerebrovascular, Cardiovascular, Ocular)

The potent physiological effects of Prostaglandin E1 analogues have led to their exploratory investigation in a variety of pathological conditions outside of gynecology and inflammation.

Cerebrovascular: The role of prostaglandins in regulating cerebral blood flow and neuronal injury has prompted research into their use for cerebrovascular conditions. In preclinical models of cerebral ischemia (stroke), activation of certain prostaglandin receptors has been shown to be protective, while others may be detrimental. wikidoc.org For instance, mice lacking the EP3 receptor, a target for PGE1 analogues, were partly protected from brain injury after an induced stroke. wikidoc.org Conversely, stimulating this same receptor in the brain has been linked to hypertensive responses. wikidoc.org This dual role indicates a complex and context-dependent effect of PGE1 analogues in the cerebrovascular system, requiring further targeted research.

Cardiovascular: The cardiovascular applications of PGE1 analogues are more established. They are potent vasodilators and inhibitors of platelet aggregation. clinicalpub.com

Pulmonary Hypertension : PGE1 and its analogues like Epoprostenol (B1671539) and Iloprost are used to cause potent pulmonary vasodilation, which reduces the strain on the right ventricle of the heart. researchgate.net

Congenital Heart Disease : In newborns with certain congenital heart defects, a continuous infusion of a PGE1 analogue is life-saving as it keeps the ductus arteriosus open, allowing for necessary blood circulation until corrective surgery can be performed. wikipedia.orgcurrentpediatrics.com

Ocular: Prostaglandin analogues are a first-line therapy for managing glaucoma, a leading cause of irreversible blindness characterized by elevated intraocular pressure (IOP). nih.gov Analogues such as Latanoprost and Bimatoprost lower IOP by increasing the outflow of aqueous humor from the eye. drugbank.com While this compound itself is not a primary glaucoma treatment, its structural relation to this class of compounds places it within a family of molecules with significant, established effects in ocular research. dntb.gov.ua These applications are based on the wide expression of prostaglandin receptors throughout ocular tissues. dntb.gov.ua

Clinical Research and Translational Studies on Ornoprostil

Methodological Frameworks of Clinical Trials Involving Ornoprostil (e.g., Controlled, Randomized, Double-Blind Study Designs)

Clinical trials are essential for evaluating the efficacy and safety of new interventions like this compound. Various study designs are employed to minimize bias and ensure the reliability of results. Common methodologies include controlled, randomized, and double-blind studies nih.govstanford.edu.

Controlled Trials: These trials compare the outcomes of a group receiving this compound against a control group that receives either a placebo or a standard treatment nih.goveuropa.eu. This allows researchers to determine if the observed effects are attributable to this compound.

Randomized Trials: In randomized controlled trials (RCTs), participants are randomly assigned to either the intervention group (receiving this compound) or the control group nih.govstanford.edu. Randomization helps to ensure that the groups are comparable at the start of the study, distributing potential confounding factors evenly nih.gov.

Double-Blind Trials: In double-blind studies, neither the participants nor the researchers know who is receiving this compound and who is receiving the control nih.govstanford.edu. This blinding helps to prevent bias that could arise from participant or researcher expectations nih.gov.

While specific details on the methodologies used in all this compound clinical trials were not extensively available, the principles of controlled, randomized, and blinded designs are fundamental to robust clinical research nih.govstanford.edu. One study, for instance, mentioned the use of misoprostol (B33685) and this compound in patients, implying a clinical trial context, although the specific design details were not elaborated upon in the provided snippets nih.gov.

Clinical Efficacy and Pharmacodynamic Outcomes in Obstetric and Gynecological Applications

Research into this compound's clinical efficacy in obstetric and gynecological applications would typically investigate its effects on relevant physiological processes within the female reproductive system. This could include studies on uterine contractility, cervical ripening, or other mechanisms relevant to labor induction, miscarriage management, or gynecological procedures. Pharmacodynamic outcomes would measure the biological effects of this compound in these contexts.

Based on the available information, specific detailed clinical efficacy and pharmacodynamic outcomes for this compound solely in obstetric and gynecological applications were not found. General information on clinical and experimental obstetrics and gynecology research highlights the broad scope of studies in this field, including maternal fetal medicine and reproductive medicine imrpress.comoatext.com. However, direct evidence of this compound's specific clinical efficacy or pharmacodynamic effects within these areas was not present in the search results. One result mentioned pharmacokinetic and clinical studies on ceftriaxone (B1232239) in obstetrics and gynecology, illustrating the type of research conducted in this field, but this is not related to this compound nih.gov.

Clinical Efficacy in Gastrointestinal Diseases Treated with this compound

This compound has been investigated for its potential therapeutic role in gastrointestinal diseases, particularly those related to mucosal protection and healing.

Clinical Evaluation in Peptic Ulcer Disease Management

Peptic ulcer disease involves defects in the mucosal lining of the stomach or duodenum, often caused by Helicobacter pylori infection or the use of nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govmhmedical.comresearchgate.net. Prostaglandin (B15479496) analogs like misoprostol have been shown to be effective in treating and preventing NSAID-induced peptic ulcers due to their mucosal protective properties nih.gov.

Role in the Clinical Course and Management of NSAID-Associated Diaphragm Disease

NSAID-associated diaphragm disease is a rare but serious complication characterized by the formation of strictures in the small or large intestine, often caused by chronic NSAID use nih.govresearchgate.netmedcraveonline.comijgii.org. These strictures, or "diaphragms," can lead to symptoms like abdominal pain, bleeding, and obstruction nih.govresearchgate.netmedcraveonline.comijgii.org.

One search result explicitly mentions that in a study concerning NSAID-induced diaphragm disease, one patient took misoprostol and this compound, respectively nih.gov. This suggests that this compound may have been considered or investigated in the context of managing this condition, potentially for its prostaglandin-mediated effects that could help counteract the mucosal damage caused by NSAIDs nih.govualberta.ca. However, the specific role, efficacy data, or detailed findings of this compound's use in the clinical course and management of NSAID-associated diaphragm disease were not provided in the available snippets nih.gov. Current management strategies for NSAID-induced diaphragm disease primarily involve discontinuing the offending NSAID, and in some cases, surgical resection or endoscopic balloon dilation may be required nih.govresearchgate.netmedcraveonline.com.

Post-Marketing Surveillance and Real-World Evidence Generation Methodologies for this compound

Post-marketing surveillance (PMS) and the generation of real-world evidence (RWE) are crucial for monitoring the performance and safety of medical products once they are available on the market arbormetrix.comfda.goveuropa.eu. PMS involves the active, systematic collection and analysis of data from real-world settings to identify any unforeseen issues or to gather additional information on a product's effectiveness in a broader patient population arbormetrix.comfda.gov.

Methodologies for generating RWE for this compound, or any marketed drug, would typically involve utilizing data from various sources outside of traditional clinical trials arbormetrix.comfda.govbakertilly.com. These sources can include:

Electronic health records (EHRs) fda.govbakertilly.com

Medical claims data fda.govbakertilly.com

Product or disease registries arbormetrix.comfda.gov

Data from digital health technologies fda.gov

Spontaneous reporting of adverse events (passive vigilance) frontiersin.org

Active post-market clinical follow-up (PMCF) activities, such as surveys frontiersin.org

The goal of these methodologies is to collect data on how this compound is used in routine clinical practice, its effects in diverse patient populations, and its long-term outcomes arbormetrix.comfda.govbakertilly.com. This real-world data is then analyzed to generate RWE that can inform regulatory decisions, update clinical guidelines, and provide valuable insights for healthcare providers and patients arbormetrix.comfda.govbakertilly.com. While the search results provided general information on PMS and RWE methodologies arbormetrix.comfda.goveuropa.eubakertilly.comfrontiersin.org, specific details about the post-marketing surveillance or real-world evidence generated for this compound were not available.

Synthetic Chemistry and Analogue Development Research of Ornoprostil

Pioneering Synthetic Routes for Ornoprostil and Related Prostaglandin (B15479496) E1 Derivatives

Early synthetic approaches to prostaglandins (B1171923), including PGE1 derivatives, often relied on multi-step routes. A significant milestone was the development of the Corey lactone method in 1969, which provided a key intermediate for assembling various prostaglandins scribd.comgoogle.com. This route typically starts from cyclopentadiene (B3395910) and involves multiple steps to build the functionalized cyclopentane (B165970) core google.com.

For 6-keto-prostaglandin E1 derivatives like this compound, specific synthetic routes have been developed. One approach involves starting from a commercially available chiral cyclopentanone (B42830) derivative, such as (3S, 4R)-3-(methoxymethyloxy)-2-methylidene-4-siloxycyclopentanone rsc.org. This intermediate can be transformed through a sequence of reactions, including palladium-catalyzed coupling reactions, to construct the prostaglandin framework rsc.org. The synthesis of 6-keto-PGE1, this compound, and Δ2-trans-6-keto-PGE1 has been described using such intermediates rsc.orgrsc.orgacs.orgresearchgate.netacs.orgacs.org.

Another general strategy for prostaglandin synthesis involves two- or three-component coupling reactions scribd.comresearchgate.net. These methods aim to assemble the prostaglandin structure from simpler building blocks scribd.comresearchgate.net. Recent developments in prostaglandin synthesis have utilized new reagents and methodologies, including metathesis reactions, transition metal-mediated reactions, and enzymatic resolution methods researchgate.net.

Strategies for Enantioselective Synthesis of this compound Isomers

Enantioselective synthesis is crucial for obtaining biologically active prostaglandins, as different stereoisomers can exhibit different activities jst.go.jp. Strategies for the enantioselective synthesis of prostaglandins and their analogues have been developed researchgate.net.

One approach to establishing the correct stereochemistry in the cyclopentane core involves asymmetric Michael addition reactions to cyclopentenone derivatives researchgate.net. For example, an asymmetric Michael addition to a 2-(trimethylsilyl)ethoxymethyl- (SEM) protected PGE1 intermediate has been used to establish the desired (R)-configurations at C8 and C12 researchgate.net.

Another strategy involves the use of chiral intermediates derived from readily available chiral starting materials. For instance, chiral 3-methyl-heptanoic acid, a potential building block for the omega chain of this compound, can be synthesized from optically active citronellol (B86348) researchgate.net.

More recent advancements include catalysis-enabled approaches for concise and stereoselective total synthesis researchgate.net. Enantioselective Suzuki-Miyaura coupling has been explored to couple complex fragments and establish stereocenters in the cyclopentane core acs.org. This method can provide advanced intermediates with high enantiomeric excess acs.org.

Interactive Table: Enantioselective Synthesis Strategies

StrategyKey Reaction(s)Stereocenter ControlExample Intermediate/ProductReference
Asymmetric Michael AdditionMichael additionC8, C12SEM-protected PGE1 intermediate researchgate.net
Chiral Pool SynthesisFunctional group manipulationOmega chain chiral centerChiral 3-methyl-heptanoic acid from citronellol researchgate.net
Catalysis-Enabled CouplingAsymmetric Suzuki-Miyaura couplingCyclopentane coreAdvanced intermediates for PGE1 and analogues with high ee acs.org

Design and Synthesis of Novel this compound Analogues for Modulated Bioactivity Profiles

The design and synthesis of prostaglandin analogues, including those related to this compound, aim to modulate their bioactivity profiles, such as improving potency, selectivity for specific receptors, metabolic stability, or duration of action nih.govresearchgate.net. This compound itself is a synthetic analogue of PGE1 with specific modifications, including the 6-oxo group and methyl substitutions at positions 17 and 20 ontosight.ai. These modifications likely contribute to its specific pharmacological properties.

Analogue design often involves structural alterations to the prostaglandin core or side chains. For example, modifications to the omega chain can influence activity scribd.com. The synthesis of a series of compounds with ω-aromatic rings has been reported scribd.com. Thiaprostaglandin E1 derivatives, where a carbon atom in the chain is replaced by sulfur, have also been synthesized to explore changes in activity jst.go.jp.

The synthesis of analogues for modulated bioactivity profiles often utilizes established prostaglandin synthetic methodologies, adapting them to incorporate the desired structural changes scribd.comjst.go.jp. This can involve the preparation of modified building blocks and their coupling to form the final analogue structure jst.go.jp.

Structure-Activity Relationship (SAR) Studies for this compound and Related Prostanoid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural modifications to a molecule affect its biological activity collaborativedrug.comwikipedia.org. For prostaglandins and their analogues, SAR studies aim to identify the key structural features responsible for binding to specific prostanoid receptors and eliciting a biological response jst.go.jpresearchgate.net.

This compound is a PGE1 analogue, and SAR studies on PGE1 and its derivatives provide insights into the structural requirements for activity. The presence and stereochemistry of the hydroxyl groups at positions 11 and 15, the ketone at position 9, and the configuration of the double bond at position 13 are known to be important for prostaglandin activity caymanchem.com.

SAR studies on 11-deoxy prostaglandins, which lack the hydroxyl group at position 11, have shown that this modification can influence receptor selectivity caymanchem.com. For example, 11-deoxy PGE1 has shown selectivity for certain EP receptors, although with varying potency compared to PGE2 or PGE1 depending on the study and receptor subtype caymanchem.com.

Modifications to the side chains also impact activity. The methyl substitutions at positions 17 and 20 in this compound are specific structural features that differentiate it from PGE1 ontosight.ai. These substitutions likely influence its interaction with prostaglandin receptors and its metabolic fate. SAR studies on various prostaglandin analogues have explored the effects of chain length, branching, and the introduction of heteroatoms or cyclic structures on biological activity scribd.comjst.go.jp.

Understanding the SAR of this compound and related analogues is crucial for the rational design of new compounds with improved therapeutic profiles. This involves correlating specific structural elements with observed biological effects, such as gastric cytoprotection researchgate.netnih.gov.

Interactive Table: Selected Prostaglandin Analogues and Structural Modifications

Compound NameRelated toKey Structural Modifications (vs. parent PG)
This compoundPGE16-oxo, 17-methyl, 20-methyl, methyl ester
Misoprostol (B33685)PGE116-hydroxy (relocated), 16-methyl
11-deoxy PGE1PGE1Lack of 11-hydroxyl
ThiaprostaglandinsPGE1Sulfur substitution in side chain
ω-aromatic PGsVariousAromatic ring in omega chain

Mechanistic Toxicology and Adverse Effect Pathway Research for Ornoprostil

Molecular Underpinnings of Gastrointestinal System Responses

The gastrointestinal (GI) system is a complex network responsible for digestion and absorption, with intricate mechanisms regulating motility and function. ebsco.com While the precise molecular underpinnings of all Ornoprostil's effects on the GI system are not exhaustively detailed in the provided information, some insights can be inferred from studies on related compounds and general GI physiology.

Prostaglandin (B15479496) E1 analogs, such as this compound, are known to influence gastric activity. Research involving a synthetic prostaglandin E1 analog (this compound) has investigated its effect on gastric emptying and pancreatic polypeptide release after solid-meal ingestion in humans. physiology.org Prostaglandins (B1171923) play a role in regulating gastric myoelectrical and mechanical activity. physiology.org Studies using acetic acid ulcer models, which are employed to examine ulcer healing and evaluate the adverse effects of anti-inflammatory drugs on the GI mucosa, have shown that prostaglandin analogs can enhance ulcer healing. researchgate.net For instance, this compound, as a prostaglandin analog, was shown to reverse the effects of indomethacin (B1671933) in delaying ulcer healing in acetic acid ulcer models, suggesting a prostaglandin-dependent mechanism in this context. researchgate.net

The GI tract's mechanosensing capabilities, involving responses to mechanical signals like distension, are crucial for coordinating motility. mdpi.com Enterochromaffin cells in the mucosa release mediators like serotonin (B10506) and ATP in response to luminal stimuli, activating intrinsic primary afferent neurons which play a role in sensing and responding to changes in the gut. isciii.es Muscle relaxation mechanisms in the GI tract, key for processes like sphincter relaxation and peristalsis, involve inhibitory neurotransmitters such as nitric oxide (NO) and ATP. isciii.es NO diffuses into smooth muscle cells, activating guanylyl cyclase and downstream mechanisms leading to relaxation. isciii.es While direct molecular interactions of this compound with these specific pathways are not explicitly described, its nature as a prostaglandin analog suggests potential influence on signaling cascades that modulate smooth muscle activity and mucosal responses in the GI tract.

Non-steroidal anti-inflammatory drugs (NSAIDs) can cause damage to the small intestine, affecting intercellular junctions of epithelial cells and increasing intestinal permeability. ualberta.ca Studies have shown that chronic NSAID use can lead to inflammation, blood loss, and protein loss in the small intestine. ualberta.ca In contrast to some other prostaglandin analogs, this compound co-administered with indomethacin showed no significant change in intestinal permeability compared to controls in one study. ualberta.ca This suggests a differential effect of this compound compared to other prostaglandins on the integrity of the intestinal barrier under certain conditions.

Hepatic Toxicity Mechanisms and the Role of Drug Transporters (e.g., OATP1A1 in Cholestasis Mitigation)

The liver plays a critical role in metabolizing and clearing chemicals, making it susceptible to toxicity. theveterinarynurse.comwikipedia.org Drug-induced liver injury (DILI) can manifest as hepatocellular injury, cholestasis, or a mixture of both. nih.gov Mechanisms of hepatotoxicity include the generation of reactive metabolites, oxidative stress, mitochondrial dysfunction, and immune responses. wikipedia.orgnih.gov

Drug transporters are crucial determinants of drug disposition, influencing their uptake into and efflux from hepatocytes. nih.govnih.govmdpi.compharmacologycanada.org Organic anion transporting polypeptides (OATPs) are uptake transporters that mediate the entry of various compounds, including bile acids and drugs, into hepatocytes. scielo.brscielo.br OATP1A1 (Oatp1a1 in rodents) is a prominent OATP expressed in the liver. scielo.brscielo.brnih.gov

Cholestasis, characterized by reduced bile flow and the accumulation of bile acids in the liver, can lead to liver injury. nih.gov OATP1A1 has been implicated in the transport of bile acids into hepatocytes. scielo.brnih.gov Interestingly, while it was initially hypothesized that a decrease in Oatp1a1 expression might protect against cholestasis by reducing bile acid uptake, studies in Oatp1a1-null mice have shown increased sensitivity to cholestatic liver injury. scielo.brnih.gov This suggests a more complex role for OATP1A1, potentially involving adaptive responses to cholestasis. nih.gov

Research indicates that this compound can influence the expression of hepatic transporters. Specifically, this compound has been shown to restore the mRNA expression of Oatp1a1, Oatp1b2, and Mrp2 in indomethacin-treated rats. scielo.brresearchgate.netresearchgate.net Indomethacin is known to cause intestinal injury and decrease the mRNA expression of hepatic transporters. researchgate.net This finding suggests a potential mechanistic role for this compound in mitigating transporter-related alterations induced by certain drugs, which could indirectly influence hepatic function and potentially ameliorate aspects of liver injury, such as cholestasis, by restoring the expression of transporters involved in bile acid transport and excretion (Mrp2 is an efflux transporter involved in bile excretion). scielo.brresearchgate.netresearchgate.net

Data on the effect of this compound on hepatic transporter expression:

Transporter Effect of Indomethacin Effect of this compound (in Indomethacin-treated rats) Source
Oatp1a1 Decreased mRNA expression Restored mRNA expression scielo.brresearchgate.netresearchgate.net
Oatp1b2 Decreased mRNA expression (implied by restoration) Restored mRNA expression scielo.brresearchgate.netresearchgate.net

Investigations into Potential Drug Interactions at a Mechanistic Level

Drug-drug interactions (DDIs) can occur through various mechanisms, including alterations in drug absorption, distribution, metabolism, and excretion, often mediated by drug transporters and metabolizing enzymes like cytochrome P450 (CYP) enzymes. nih.govnih.govmdpi.compharmacologycanada.orgnih.govmsdmanuals.com Understanding the mechanistic basis of DDIs is crucial for predicting and managing potential adverse outcomes. nih.govnih.govnih.gov

While the provided information does not offer a comprehensive analysis of this compound's interactions with a wide range of drugs, the finding that this compound can restore the expression of hepatic transporters like Oatp1a1, Oatp1b2, and Mrp2 in the presence of indomethacin suggests a potential for mechanistic interactions with drugs that are substrates or whose disposition is influenced by these transporters. scielo.brresearchgate.netresearchgate.net

Drug transporters, particularly those in the intestine, liver, and kidney, significantly impact the pharmacokinetics of drugs. nih.govnih.gov Inhibition or induction of these transporters can lead to clinically significant DDIs. nih.govnih.govmdpi.com For example, OATP1B1 and OATP1B3 are involved in the hepatic uptake of many drugs, and their inhibition can cause DDIs. mdpi.com Similarly, CYP enzymes, primarily in the liver and intestine, metabolize a vast array of drugs, and their inhibition or induction is a major mechanism of DDIs. mdpi.com

Given that this compound can modulate the expression of hepatic transporters, it is plausible that it could mechanistically interact with other drugs that rely on these transporters for their uptake or efflux. Such interactions could alter the plasma concentrations and tissue exposure of co-administered drugs, potentially leading to altered efficacy or increased toxicity. However, specific studies detailing the mechanistic interactions of this compound with other drugs beyond its effect on transporter expression in the context of indomethacin treatment are not present in the provided search results. Further research would be needed to fully characterize the potential for this compound to be a "victim" or "perpetrator" in drug interactions mediated by transporters or metabolizing enzymes. uzh.ch

Future Directions and Emerging Research Avenues for Ornoprostil

Advancements in Omics-Based Research for Ornoprostil Pharmacodynamics

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to comprehensively understand the pharmacodynamics of drugs mdpi.comnih.govfrontiersin.orgnih.gov. Applying these approaches to this compound research could provide detailed insights into its molecular mechanisms of action at a systems level. While specific omics studies on this compound were not found in the search results, future research could investigate how this compound influences gene expression profiles (transcriptomics), protein synthesis and modification (proteomics), and metabolic pathways (metabolomics) in target tissues or cells. This could reveal previously unknown pathways modulated by this compound, clarify its interactions with biological networks, and identify potential biomarkers of response or resistance nih.govfrontiersin.org. For instance, omics could help elucidate how this compound, as a PGE1 analogue, interacts with prostaglandin (B15479496) receptors and downstream signaling cascades, potentially identifying variations in individual responses based on genetic or metabolic profiles researchgate.net.

Computational Modeling and In Silico Approaches for this compound Research and Drug Discovery

Computational modeling and in silico approaches are increasingly vital in modern drug discovery and research, allowing for the simulation and prediction of molecular interactions and biological outcomes ethz.chbbau.ac.innih.govresearchgate.netnih.gov. For this compound, in silico methods could be employed to model its binding affinity to various prostaglandin receptors and other potential targets, predicting the strength and nature of these interactions researchgate.net. Molecular dynamics simulations could provide insights into the conformational changes of this compound and its receptors upon binding. Quantitative Structure-Activity Relationship (QSAR) models could be developed based on this compound and related analogues to predict the activity of novel derivatives before synthesis and testing nih.gov. Furthermore, in silico toxicology could be used to predict potential off-target effects or interactions with transporters, such as OATP1A1, Oatp1b2, and Mrp2, which this compound has been shown to influence the expression of scielo.brresearchgate.net. While no specific in silico studies focused solely on this compound were found, these computational tools represent a significant future direction for optimizing its properties and exploring new applications.

Development of Targeted Delivery Systems for this compound

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and potentially reducing systemic exposure nih.govwikipedia.orgnih.gov. Given that this compound is a prostaglandin analogue, developing targeted delivery systems could be a valuable future research avenue. This could involve encapsulating this compound in nanoparticles or liposomes designed to accumulate in specific tissues or organs where its action is desired, such as the gastrointestinal tract or lungs, considering its mention in the context of pulmonary delivery systems googleapis.comwikipedia.orgnih.gov. Surface modification of these carriers with targeting ligands could further enhance their specificity nih.gov. Research in this area would focus on optimizing the physiochemical properties of the delivery system, evaluating its stability and drug release profile, and assessing its targeting efficiency and therapeutic outcome in relevant models. This approach could potentially improve the therapeutic index of this compound and enable novel routes of administration or localized effects.

Comparative Effectiveness Research with Other Prostanoid Analogues

Comparative effectiveness research evaluates the benefits and harms of different interventions in real-world settings nih.govnih.govijclinmedcasereports.com. This compound belongs to a class of compounds that includes other prostanoid analogues used for various indications marefa.orgnucleos.comtacir.proiiab.mewikidoc.org. Future research could involve rigorous comparative studies to assess the effectiveness of this compound against other commercially available or investigational prostanoid analogues for specific therapeutic uses. Although the search results included comparative studies of other prostanoids like treprostinil, selexipag, beraprost, and epoprostenol (B1671539) for pulmonary arterial hypertension nih.govnih.govijclinmedcasereports.com, direct comparative effectiveness research involving this compound in specific indications was not prominent. Such studies would be crucial for positioning this compound within the existing therapeutic landscape and identifying patient populations who might benefit most from its unique pharmacological profile.

Q & A

Q. How can researchers balance mechanistic depth and clinical relevance when designing this compound studies?

  • Methodological Guidance : Adopt a "bedside-to-bench" approach:
  • Step 1 : Identify unmet clinical needs (e.g., NSAID-induced ulcer prevention).
  • Step 2 : Reverse-translate clinical observations into mechanistic hypotheses (e.g., COX-1 vs. COX-2 selectivity).
  • Step 3 : Validate findings in patient-derived samples or 3D bioprinted tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.